![molecular formula C17H17ClN2 B1295953 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 3574-01-4](/img/structure/B1295953.png)
1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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Overview
Description
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C17H17ClN2 and a molecular weight of 284.78 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride consists of 17 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The exact structure can be determined using techniques such as NMR, FTIR, and MS .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research due to its molecular properties. It serves as a reactant in the synthesis of molecules for biological studies . Its molecular weight (284.78) and formula (C17H17ClN2) make it suitable for various proteomic analyses.
Pharmacology
In pharmacology, derivatives of this compound, known as tryptolines, have a range of pharmacological properties. They are studied for their potential as anticancer agents, particularly in the synthesis and cytotoxicity evaluation of hybrid compounds .
Biochemistry
As a metabolite, this compound plays a role in the study of biological processes and pathways. It is found in culture media conditioned by various bacterial strains, indicating its relevance in microbial metabolism studies .
Neuroscience
The compound’s derivatives are related to tryptamines, which are of interest in neuroscience due to their structural similarity to neurotransmitters. This makes them valuable for studying neurological pathways and disorders .
Analytical Chemistry
In analytical chemistry, 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is used as a standard for calibrating instruments and validating methods. It’s involved in the synthesis of molecules for biological studies, including harmine derivatives and β-carbolines .
Organic Chemistry
This compound is significant in organic chemistry for the synthesis of novel structures and the exploration of their properties. It’s used in the design of analogs with predicted aqueous solubility and other physicochemical characteristics .
Medicinal Chemistry
It has applications in medicinal chemistry, where it’s used as a reactant in the synthesis of molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives .
Chemical Synthesis
In chemical synthesis, this compound is a precursor for the synthesis of various organic molecules. Its role in oxidative decarboxylation and the creation of β-carboline derivatives is of particular interest .
Mechanism of Action
Target of Action
It is known that beta-carbolines, a class of compounds to which this molecule belongs, often interact with the central nervous system, specifically monoamine oxidase (mao) enzymes .
Mode of Action
Beta-carbolines are known to inhibit mao enzymes, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, beta-carbolines can increase the levels of neurotransmitters in the brain, potentially affecting mood and behavior.
Biochemical Pathways
As a potential mao inhibitor, it could impact the metabolic pathways of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Result of Action
It has been suggested that beta-carbolines may have antitumoral activity .
properties
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17;/h1-9,16,18-19H,10-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZCTJZLNJOUBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957145 |
Source
|
Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
CAS RN |
3574-01-4 |
Source
|
Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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